molecular formula C15H16O3 B3333217 Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate CAS No. 95127-15-4

Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate

Cat. No.: B3333217
CAS No.: 95127-15-4
M. Wt: 244.28 g/mol
InChI Key: KHALZHFCWRDVCU-UHFFFAOYSA-N
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Description

. It is characterized by its unique structure, which includes a benzylidene group attached to a cyclopentanone ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate typically involves the reaction of ethyl 2-oxocyclopentane-1-carboxylate with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of ethyl 2-oxocyclopentane-1-carboxylate reacts with benzaldehyde to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The benzylidene group can participate in conjugate addition reactions, while the cyclopentanone ring can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

    Ethyl 2-oxocyclopentane-1-carboxylate: A precursor in the synthesis of ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate.

    Ethyl 2-oxocyclohexane-1-carboxylate: Similar in structure but with a six-membered ring.

Uniqueness: this compound is unique due to the presence of the benzylidene group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-2-18-15(17)13-9-8-12(14(13)16)10-11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHALZHFCWRDVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC2=CC=CC=C2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-benzylidene-2-oxocyclopentane-1-carboxylate

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